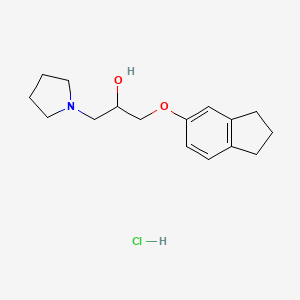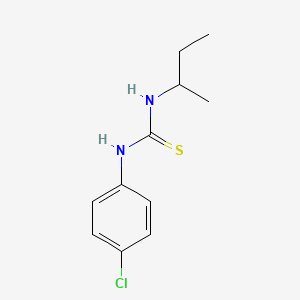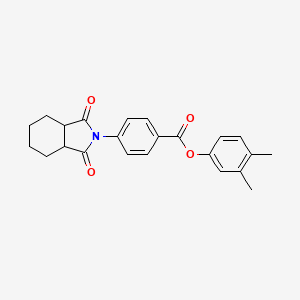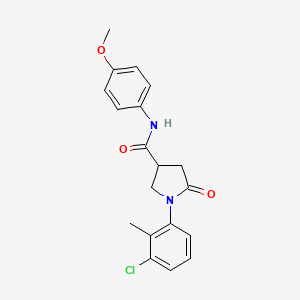![molecular formula C18H15N3O4S B3989106 N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine](/img/structure/B3989106.png)
N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine
Overview
Description
N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine is a chemical compound with potential therapeutic applications in the treatment of various diseases. It is also known as QAG or Quinag. The compound has been the subject of extensive research due to its unique chemical structure and potential pharmacological properties.
Scientific Research Applications
N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial infections. The compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells, leading to tumor cell death. In addition, it has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine is its potential therapeutic applications in the treatment of various diseases. The compound has been found to have low toxicity and high selectivity for its target enzymes and proteins. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may be conducted to explore the compound's potential use in combination therapy with other drugs for enhanced therapeutic efficacy.
properties
IUPAC Name |
2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-15(19-10-16(23)24)11-26-18-20-14-9-5-4-8-13(14)17(25)21(18)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFZCMIGMKUQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B3989023.png)

![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989038.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989045.png)

![4-{3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3989061.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-{4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3989067.png)

![2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3989086.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989091.png)


